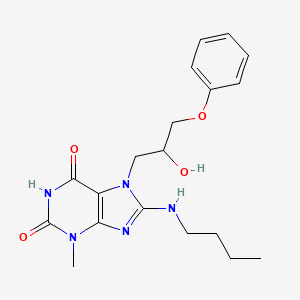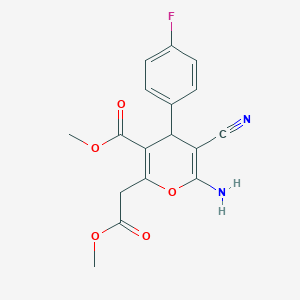
methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C17H15FN2O5 and its molecular weight is 346.314. The purity is usually 95%.
BenchChem offers high-quality methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Molecular Conformation
The compound has been studied for its crystal structure and molecular conformation. In one study, a related compound, allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, was shown to adopt a triclinic crystal system. The structure analysis revealed a boat conformation for the 4H-pyran ring and detailed the intermolecular interactions stabilizing the structure (Mohandas et al., 2019).
Microwave-Assisted Liquid-Phase Synthesis
A microwave-assisted liquid-phase synthesis method has been developed using functional ionic liquid as soluble support for a similar compound, methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate. This approach resulted in good yields and high purities without the need for chromatographic purification, highlighting the compound's relevance in synthetic chemistry (Yi, Peng, & Song, 2005).
Antiproliferative and Antimicrobial Activity
The compound's derivatives have been investigated for their antiproliferative and antimicrobial activities. Studies using the U.S. National Cancer Institute program NCI 60 Cell One Dose Screen found that certain derivatives exhibited significant activity, surpassing reference drugs like cisplatin and busulfan. Additionally, antimicrobial activity comparable to chloramine was observed in some derivatives, indicating potential pharmaceutical applications (Sheverdov et al., 2014).
DFT Analysis of Supra-molecular Assemblies
A DFT analysis of two substituted pyran derivatives, closely related to the compound , was conducted to understand their supra-molecular assemblies in solid states. The analysis involved classical H-bonds, π–stacking interactions, and unconventional π–hole interactions, contributing to the understanding of molecular interactions and potential applications in materials science (Chowhan et al., 2020).
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized in several studies. For instance, isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates were synthesized using a multi-component reaction, demonstrating the compound's utility in organic synthesis. These studies contribute to the understanding of the compound's chemical properties and potential applications (Kumar, Sethukumar, & Prakasam, 2013).
Propriétés
IUPAC Name |
methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c1-23-13(21)7-12-15(17(22)24-2)14(11(8-19)16(20)25-12)9-3-5-10(18)6-4-9/h3-6,14H,7,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUMIZSTRSSNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2719956.png)
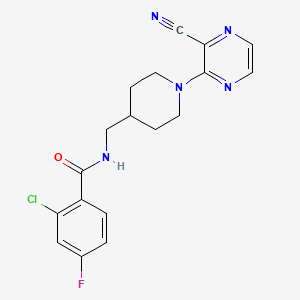
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)
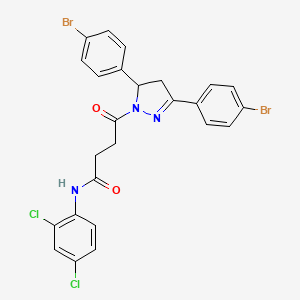
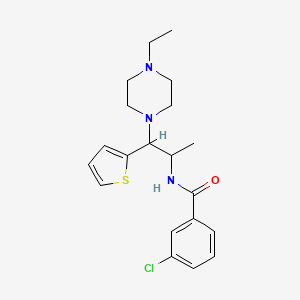

methanone](/img/structure/B2719967.png)
![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2719969.png)

![1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2719971.png)
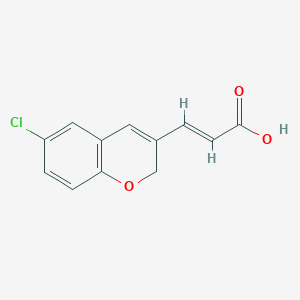
![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)
![5-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2719975.png)
